![molecular formula C12H17NO2 B3109933 N-methoxy-N-methyl-4-phenylbutanamide CAS No. 177756-65-9](/img/structure/B3109933.png)
N-methoxy-N-methyl-4-phenylbutanamide
Overview
Description
N-methoxy-N-methyl-4-phenylbutanamide is a chemical compound with the molecular formula C12H17NO2 . It is also known as R-MPB.
Molecular Structure Analysis
The molecular structure of N-methoxy-N-methyl-4-phenylbutanamide consists of a phenyl group attached to a butanamide backbone, which is further substituted with methoxy and methyl groups . The molecular weight of this compound is 207.27 g/mol .Physical And Chemical Properties Analysis
N-methoxy-N-methyl-4-phenylbutanamide has a predicted boiling point of 290.7±33.0 °C and a predicted density of 1.041±0.06 g/cm3 .Scientific Research Applications
Novel Azetidinones and Fragmentation
A study by Selezneva et al. (2018) explored the creation of azetidinone derivatives, including N-methoxy-N-methyl-4-phenylbutanamide. This research highlights the chemical's potential in forming new compounds with strong bases like LDA and LHMDS, leading to derivatives like 3-[(1R)-1-hydroxyethyl]azetidin-2-one (Selezneva et al., 2018).
Anticonvulsant and Neuroprotective Evaluation
Hassan, Khan, and Amir (2012) synthesized a series of N-(substituted benzothiazol-2-yl)amide derivatives, including N-methoxy-N-methyl-4-phenylbutanamide. This research assessed their effectiveness as anticonvulsants and their neuroprotective effects, indicating the compound's potential in medical applications (Hassan et al., 2012).
Pharmacokinetic Study in High-Dose Chemotherapy
De Jonge et al. (2005) conducted a study on TZT-1027, a derivative of N-methoxy-N-methyl-4-phenylbutanamide, assessing its pharmacokinetics and clinical impact in high-dose chemotherapy. This highlights its application in the treatment of advanced solid tumors (De Jonge et al., 2005).
Spiro[tetrahydropyran-3,3'-oxindole] Derivatives Synthesis
Reddy et al. (2014) investigated the coupling of various aldehydes with 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide to produce spiro-oxindole derivatives. This research demonstrates the chemical's utility in synthesizing new compounds with potential pharmaceutical applications (Reddy et al., 2014).
Radioactive Labeling for PET Studies
Wagner et al. (2009) used a derivative of N-methoxy-N-methyl-4-phenylbutanamide for the one-step radiosynthesis of a potent matrix metalloproteinase inhibitor, highlighting its application in small-animal PET studies and radiochemical investigations (Wagner et al., 2009).
Kinetic Studies and Reaction Products
Aschmann, Arey, and Atkinson (2011) examined the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, a compound related to N-methoxy-N-methyl-4-phenylbutanamide. This study provides insights into the chemical behavior and reaction kinetics of similar compounds (Aschmann et al., 2011).
properties
IUPAC Name |
N-methoxy-N-methyl-4-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(15-2)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKLTVYTIZLBDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCCC1=CC=CC=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-4-phenylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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